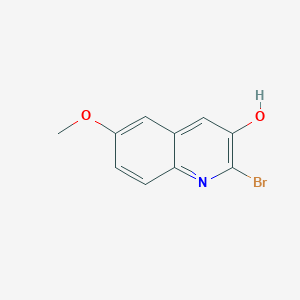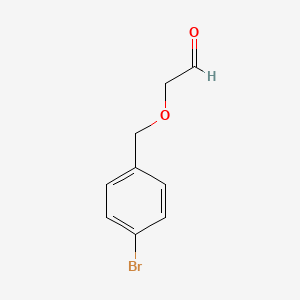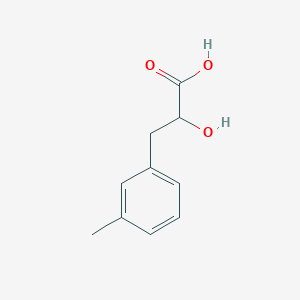
2-Hydroxy-3-(m-tolyl)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Hydroxy-3-(m-tolyl)propanoic acid is an organic compound that belongs to the class of hydroxy acids It is characterized by the presence of a hydroxyl group (-OH) and a carboxyl group (-COOH) attached to a propanoic acid backbone, with a 3-methylphenyl group as a substituent
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-3-(m-tolyl)propanoic acid can be achieved through several methods. One common approach involves the condensation of 3-methylbenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation and subsequent hydroxylation. The reaction conditions typically involve:
Base: Sodium hydroxide or potassium hydroxide
Solvent: Ethanol or water
Temperature: Reflux conditions
Industrial Production Methods: Industrial production of this compound may involve the catalytic hydrogenation of 3-methylcinnamic acid, followed by oxidation to introduce the hydroxyl group. This method is advantageous due to its scalability and efficiency.
化学反応の分析
Types of Reactions: 2-Hydroxy-3-(m-tolyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carboxyl group can be reduced to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Thionyl chloride (SOCl2) for halogenation, alkyl halides for alkylation.
Major Products:
Oxidation: 3-(3-methylphenyl)pyruvic acid or 3-(3-methylphenyl)propanoic acid.
Reduction: 2-Hydroxy-3-(3-methylphenyl)propanol.
Substitution: 2-Chloro-3-(3-methylphenyl)propanoic acid.
科学的研究の応用
2-Hydroxy-3-(m-tolyl)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
作用機序
The mechanism of action of 2-Hydroxy-3-(m-tolyl)propanoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxyl groups enable the compound to form hydrogen bonds and interact with enzymes and receptors. These interactions can modulate biological processes, such as enzyme inhibition or receptor activation, leading to its observed effects.
類似化合物との比較
- 2-Hydroxy-3-(4-methylphenyl)propanoic acid
- 3-(2-Methylphenyl)propanoic acid
- 3-(4-Hydroxy-3-methoxyphenyl)propanoic acid
Comparison: 2-Hydroxy-3-(m-tolyl)propanoic acid is unique due to the specific position of the methyl group on the phenyl ring, which can influence its reactivity and interactions. Compared to its isomers, such as 2-Hydroxy-3-(4-methylphenyl)propanoic acid, the 3-methyl substitution may result in different steric and electronic effects, affecting its chemical behavior and biological activity.
特性
分子式 |
C10H12O3 |
|---|---|
分子量 |
180.20 g/mol |
IUPAC名 |
2-hydroxy-3-(3-methylphenyl)propanoic acid |
InChI |
InChI=1S/C10H12O3/c1-7-3-2-4-8(5-7)6-9(11)10(12)13/h2-5,9,11H,6H2,1H3,(H,12,13) |
InChIキー |
PVAQRTBQTOOWOQ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC=C1)CC(C(=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




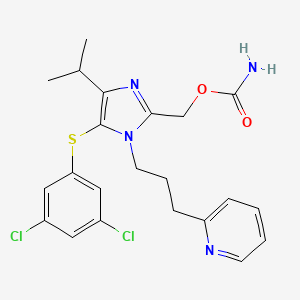


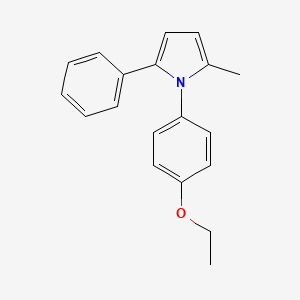
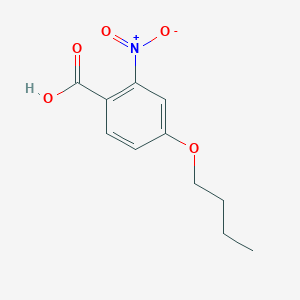

![5,6,7,8-Tetrahydro-4H-thiazolo[4,5-d]azepine hydrochloride](/img/structure/B8729740.png)
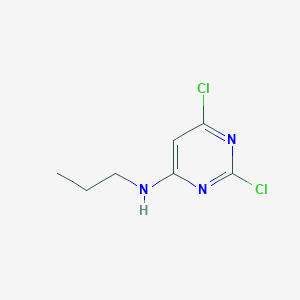
![5-(Pyridin-3-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B8729764.png)
